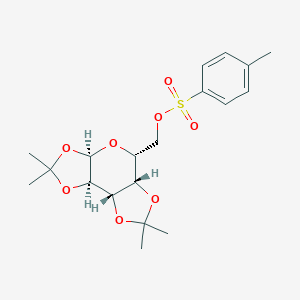
1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 6-amino-6-deoxy-D-galactose-6-15N, starting from the 6-deoxy-6-iodo or 6-O-p-tolylsulfonyl derivative of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, has been demonstrated. This process involves reactions with potassium phthalimide-15N, leading to amino sugar derivatives characterized by NMR spectroscopy (Coxon & Reynolds, 1980).
Molecular Structure Analysis
The molecular structure of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose has been elucidated through crystallography, revealing its orthorhombic space group and the absence of classical hydrogen bonds. This analysis provides insights into the compound's geometric and electronic structure, facilitating the understanding of its reactivity and interactions (Mamat, Peppel, & Köckerling, 2012).
Chemical Reactions and Properties
Significant reactions include nucleophilic displacements with 1,2:5,6-di-O-isopropylidene-3-O-toluene-p-sulphonyl-α-D-gulofuranose, leading to D-galactose derivatives. This exemplifies the compound's utility in synthesizing more complex sugars (Brimacombe, Gent, & Stacey, 1968).
Aplicaciones Científicas De Investigación
Intermediate for Synthesis : This compound is useful as an intermediate for selective syntheses of 2-, 6-, and 2,6-0-substituted galact derivatives (Barili et al., 1986).
Reductive Sequences : It is used in reductive sequences to produce 2-acetamido-2-deoxydisaccharide and its talo epimer (Lemieux & Stick, 1978).
Solution-State Conformations : Derivatives of this compound are used for preparing various compounds, and their solution-state conformations can be deduced from their 1H NMR spectra (Driver & Stevens, 2001).
Chemical Research : It serves as a chemical compound for various scientific research applications (Richtmyer, 1958).
Deprotection of Sugars : The sugars in this compound can be easily deprotected to give sugar-derivatized products (Nomura & Schrock, 1995).
Studying Stereospecific Dependencies : Its synthesis is useful for studying stereospecific dependencies in D-galactose derivatives (Brimacombe et al., 1970).
Potential Anticancer Agent : Increased galactose content in certain copolymers, potentially including derivatives of this compound, increases accumulation by hepatoma cells, suggesting potential as an anticancer agent (O'Hare et al., 1989).
Synthesis of Lincomycin : It is a key intermediate in the synthesis of lincomycin, an antibiotic (Prado et al., 1996).
Photochemical Studies : Photolysis of this compound in specific conditions produces toluene and other derivatives, which has implications for photochemical studies (Berki et al., 1996).
Synthesis of Amino Sugar Derivatives : It is useful in the syntheses of amino sugar derivatives, which have various applications (Perry & Daoust, 1974).
Structural Refinement : This compound contributes to understanding the conformation of galactose rings in solution and in crystalline form (Roslund et al., 2004).
Building Blocks for Glycopeptide Libraries : Chiral derivatives of this compound are convenient building blocks for glycopeptide libraries (Katritzky et al., 2007).
Antitubercular Agents : Monoacylated derivatives display antitubercular activity (de Almeida et al., 2007).
Hydrolytically Stable Glycomimetics : Non-glycosidic thioether-linked derivatives are hydrolytically stable, useful in glycomimetics (Uhrig et al., 2007).
Polymerizable Vinyl Sugars : It can be used in the preparation of new types of polymerizable vinyl sugars, which have applications in chemical and pharmaceutical industries (Wulff et al., 1996).
Koenigs-Knorr Reaction : This compound is involved in the Koenigs-Knorr reaction, synthesizing various galactose derivatives (Flowers, 1971).
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P362+P364 (Take off contaminated clothing and wash it before reuse)1.
Direcciones Futuras
The compound is a key intermediate in the synthesis of lincomycin, an antibiotic2. Increased galactose content in certain copolymers, potentially including derivatives of this compound, increases accumulation by hepatoma cells, suggesting potential as an anticancer agent2. These findings suggest that this compound could have significant applications in the development of new drugs and therapies2.
Propiedades
IUPAC Name |
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)22-10-13-14-15(25-18(2,3)24-14)16-17(23-13)27-19(4,5)26-16/h6-9,13-17H,10H2,1-5H3/t13-,14+,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGSZKNLORWSMQ-DRRXZNNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471242 | |
| Record name | [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose | |
CAS RN |
4478-43-7, 70932-39-7 | |
| Record name | α-D-Galactopyranose, 1,2:3,4-bis-O-(1-methylethylidene)-, 6-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



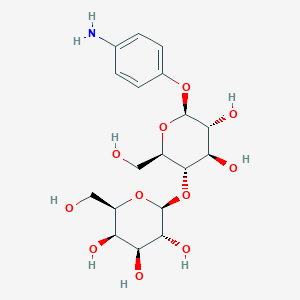
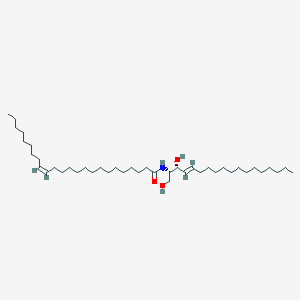

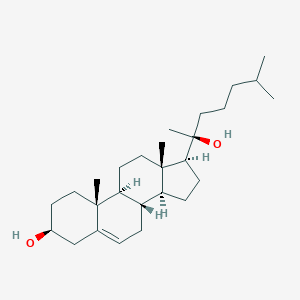
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)
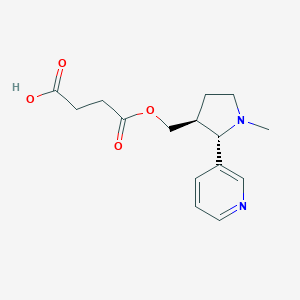
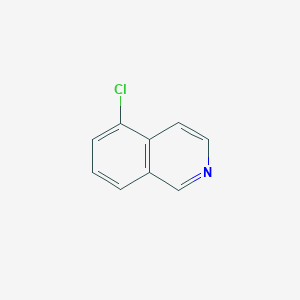


![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)

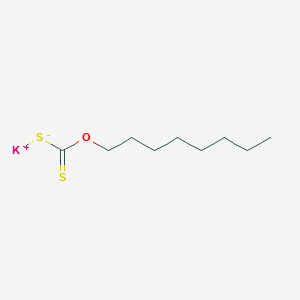
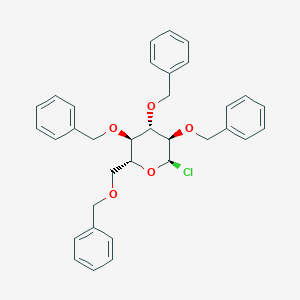
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)